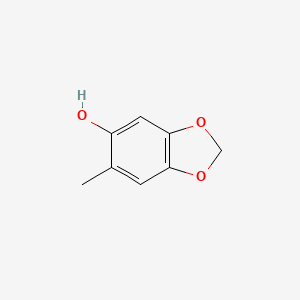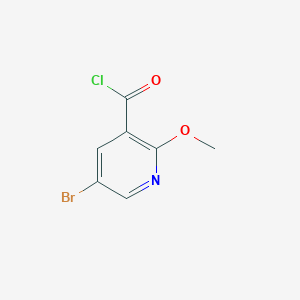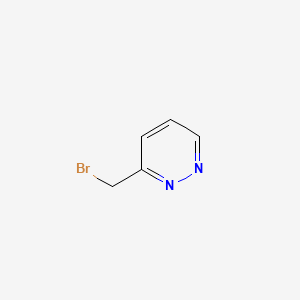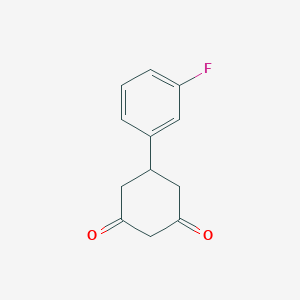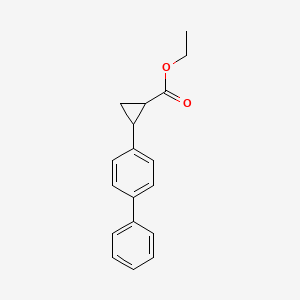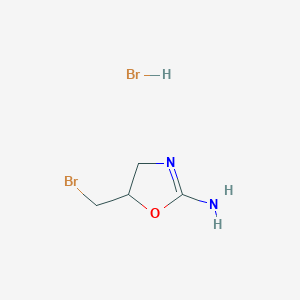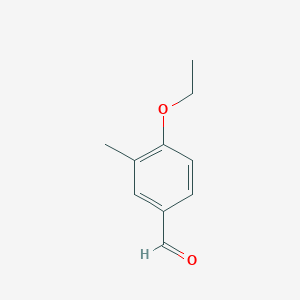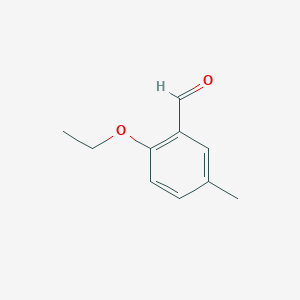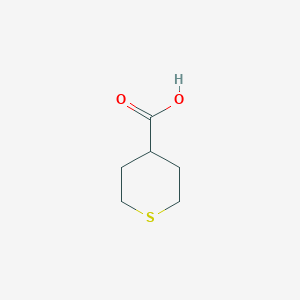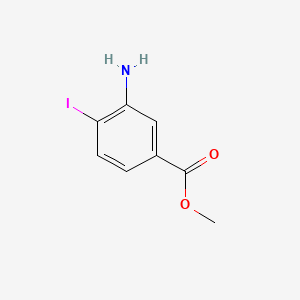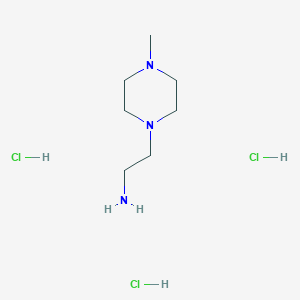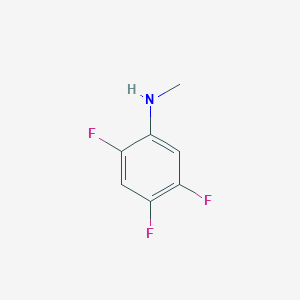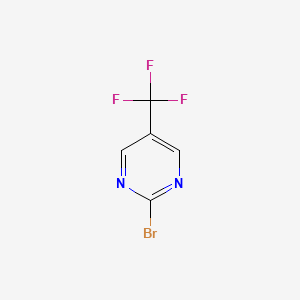
2-Bromo-5-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Bromo-5-(trifluoromethyl)pyrimidine is a brominated pyrimidine derivative with a trifluoromethyl group at the 5-position. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves halogenated intermediates, which can be further functionalized. For instance, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one serves as a precursor for synthesizing a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles through nucleophilic substitution and cycloaddition reactions . Additionally, bromine-mediated oxidative cyclization of aldehyde-derived hydrazones leads to the formation of bromo-substituted triazolopyrimidines, which can undergo ring rearrangement and further diversification . These methods highlight the versatility of brominated pyrimidine intermediates in synthesizing various pyrimidine-based compounds.
Molecular Structure Analysis
The molecular structure of brominated pyrimidine derivatives has been studied using X-ray crystallography and computational methods. For example, the crystal and molecular structure of (E)-5-(2-bromovinyl-2'-deoxyuridine) shows conformational features resembling thymidine, with a three-dimensional hydrogen bond network . Computational analysis of 5-bromo-2-hydroxy pyrimidine using density functional theory (DFT) provides insights into its molecular geometry, vibrational wavenumbers, and electronic properties .
Chemical Reactions Analysis
Brominated pyrimidines participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring rearrangements. The presence of bromine allows for further functionalization through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . These reactions enable the synthesis of a wide range of pyrimidine derivatives with potential applications in pharmaceuticals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines are influenced by the presence of halogen and trifluoromethyl groups. Spectroscopic techniques like FT-IR, FT-RAMAN, NMR, and UV-Vis are used to characterize these compounds . The non-linear optical (NLO) properties, molecular electrostatic potential, and thermodynamic properties can be evaluated through computational studies . Additionally, the antimicrobial activities and DNA-binding properties of these compounds can be assessed through biological assays .
Applications De Recherche Scientifique
Summary of the Application
“2-Bromo-5-(trifluoromethyl)pyrimidine” and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
2. Synthesis of Pyrimidinone Compounds
Summary of the Application
“2-Bromo-5-(trifluoromethyl)pyrimidine” is used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors . Lp-PLA2 inhibitors are a class of drugs that are used to treat cardiovascular diseases .
3. Palladium-Catalyzed α-Arylation
Summary of the Application
“2-Bromo-5-(trifluoromethyl)pyrimidine” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is used in the synthesis of various organic compounds .
4. Synthesis of Trifluoromethylpyridines
Summary of the Application
“2-Bromo-5-(trifluoromethyl)pyrimidine” is used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
5. Synthesis of Crop-Protection Products
Summary of the Application
“2-Bromo-5-(trifluoromethyl)pyrimidine” is used in the synthesis of several crop-protection products . These products are used to protect crops from pests .
Safety And Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-5-(trifluoromethyl)pyrimidine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAGCADVLQYESC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604728 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)pyrimidine | |
CAS RN |
69034-09-9 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

